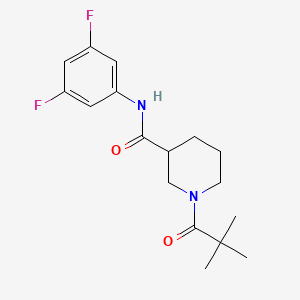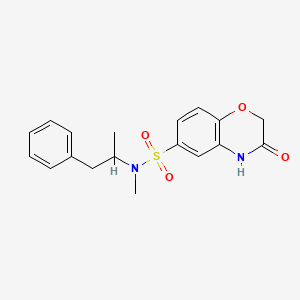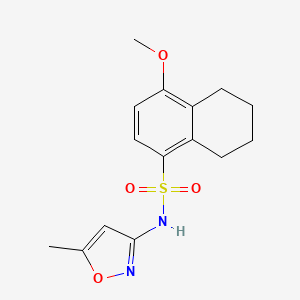
4-methoxy-N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-1-naphthalenesulfonamide
Übersicht
Beschreibung
4-methoxy-N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-1-naphthalenesulfonamide is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.09872823 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
Isoquinolinesulfonamides, including naphthalenesulfonamide derivatives, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds exhibit selective inhibition towards certain protein kinases, significantly affecting cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. Their inhibitory action suggests potential applications in studying signal transduction pathways and developing therapeutic agents targeting these kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Neuropeptide Y Receptor Antagonism
Research on novel 6-methoxybenzo[a]cycloheptene derivatives has led to the discovery of potent neuropeptide Y Y5 receptor antagonists. Modifications of the naphthalenesulfonamide moiety to increase potencies have yielded compounds with high affinities for Y5 receptors, indicating potential applications in obesity and metabolic disorder treatments, despite challenges related to brain permeability (Itani, Ito, Sakata, Hatakeyama, Oohashi, & Satoh, 2002).
Photodynamic Therapy for Cancer Treatment
A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base has shown these compounds to exhibit high singlet oxygen quantum yield. Their photophysical and photochemical properties make them excellent candidates for Type II photosensitizers in photodynamic therapy, offering a promising approach for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Endothelin-A Receptor Antagonism
The synthesis and biological evaluation of 5-(dimethylamino)-N-pyridyl-, -N-pyrimidinyl-, -N-pyridazinyl-, and -N-pyrazinyl-1-naphthalenesulfonamides have led to the discovery of potent, ETA-selective endothelin-A receptor antagonists. These compounds, particularly those with pyrazine heterocycles, have shown significant oral efficacy in inhibiting the pressor response in normotensive rats, suggesting potential for treating cardiovascular diseases (Bradbury, Bath, Butlin, Dennis, Heys, Hunt, James, Mortlock, Sumner, Tang, Telford, Whiting, & Wilson, 1997).
Eigenschaften
IUPAC Name |
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-9-15(16-21-10)17-22(18,19)14-8-7-13(20-2)11-5-3-4-6-12(11)14/h7-9H,3-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGUAUQRXXTSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=C3CCCCC3=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B4507913.png)

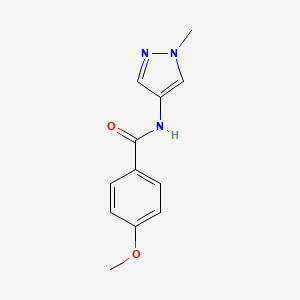
![6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one](/img/structure/B4507945.png)
![N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4507960.png)

![1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B4507971.png)

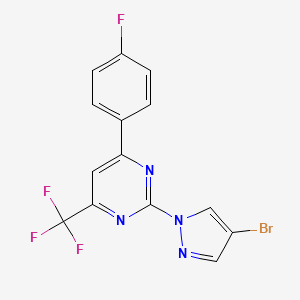
![2-[(2,2-dimethylpropanoyl)amino]-N-propylbenzamide](/img/structure/B4507997.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one](/img/structure/B4508007.png)
![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B4508010.png)
